Cas no 887220-04-4 (N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)

N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-[(1-ethylpyrrolidin-2-yl)methyl]-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
- N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide
-
- Inchi: 1S/C23H30N4O4/c1-2-25-9-5-6-17(25)14-24-23(30)22(29)19-15-27(20-8-4-3-7-18(19)20)16-21(28)26-10-12-31-13-11-26/h3-4,7-8,15,17H,2,5-6,9-14,16H2,1H3,(H,24,30)
- InChI Key: NPZKXLBZMSFXQD-UHFFFAOYSA-N
- SMILES: C(NCC1CCCN1CC)(=O)C(C1C2=C(N(CC(N3CCOCC3)=O)C=1)C=CC=C2)=O
N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0608-3mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-10mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-1mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-5mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-20mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-20μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-15mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-2mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-25mg |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2001-0608-2μmol |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
887220-04-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide Related Literature
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
Additional information on N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide
N-(1-Ethylpyrrolidin-2-yl)methyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide: A Comprehensive Overview
N-(1-Ethylpyrrolidin-2-yl)methyl compounds have garnered significant attention in recent years due to their unique pharmacological properties and potential applications in drug discovery. The compound CAS No. 887220-04-4, also known as N-(1-Ethylpyrrolidin-2-yl)methyl-2-{1-[2-(morpholin-4-yl)-2-Oxoethyl]-1H-indol-3-YL}-acetamide, represents a novel advancement in the field of heterocyclic chemistry and medicinal chemistry.
The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a pyrrolidine ring, a morpholine moiety, and an indole group. These structural elements contribute to its potential as a bioactive molecule with diverse therapeutic applications. Recent studies have highlighted its promising activity in anticancer drug development, particularly in targeting specific signaling pathways involved in tumor progression.
One of the key features of this compound is its ability to modulate protein-protein interactions, which is critical for many cellular processes. For instance, research has demonstrated its potential to inhibit the interaction between certain oncogenic proteins, thereby suppressing cancer cell proliferation and inducing apoptosis. This makes it a strong candidate for the development of targeted therapies in oncology.
In terms of synthesis, the compound is typically prepared through a multi-step process involving advanced organic chemistry techniques such as Suzuki coupling and peptide bond formation. The use of these methods ensures high yields and purity, which are essential for subsequent biological evaluations.
The indole moiety within the molecule plays a pivotal role in its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies have shown that the indole group enhances the compound's solubility and bioavailability, making it more suitable for oral administration.
Furthermore, the morpholine ring contributes to the molecule's stability and selectivity. This structural feature has been shown to enhance the compound's ability to penetrate cellular membranes, thereby improving its efficacy in vitro and in vivo models.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various therapeutic targets with high accuracy. Molecular docking studies have revealed strong interactions with key residues in target proteins, suggesting a high potential for drug-like activity.
In conclusion, N-(1-Ethylpyrrolidin-2-YL)methyl-... represents a significant milestone in medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a promising candidate for future therapeutic interventions across multiple disease areas.
887220-04-4 (N-(1-ethylpyrrolidin-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide) Related Products
- 893740-89-1(5-(2-Hydroxyphenyl)thiophene-2-carbaldehyde)
- 919667-53-1(4-methyl-2-{3-4-(pyrimidin-2-yl)piperazine-1-carbonylphenyl}-1lambda6,2-thiazolidine-1,1,3-trione)
- 33644-25-6((S)-3-Fluoropropane-1,2-diol)
- 2172466-61-2(N-(pyrimidin-2-yl)propoxycarbohydrazide)
- 443647-21-0((4-Bromo-naphthalen-1-yloxy)-acetic acid Methyl ester)
- 89853-76-9(4-pyridazinealanine)
- 911627-08-2(1,4'Bipiperidinyl-2-carboxylicacidethylester)
- 860610-15-7(7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine)
- 1225508-31-5(5-(3-Fluorophenyl)indolin-2-one)
- 1021259-27-7(4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]butanamide)



